

An In-depth Technical Guide to the Physical Properties of 2-Methoxyacetaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methoxyacetaldehyde**

Cat. No.: **B081698**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **2-Methoxyacetaldehyde** (CAS No: 10312-83-1). The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, process development, and quality control. This document summarizes key quantitative data in a structured format, outlines detailed experimental protocols for property determination, and includes a visual representation of a general experimental workflow for chemical characterization.

Core Physical Properties

2-Methoxyacetaldehyde is a colorless to yellow liquid known for its characteristic aldehyde odor.^[1] It is an organic compound with the chemical formula C₃H₆O₂.^{[2][3]} A summary of its key physical properties is presented in the table below. The data has been compiled from various sources, and ranges are provided where different values have been reported.

Physical Property	Value	Source(s)
Molecular Weight	74.08 g/mol	[2][3][4][5]
Boiling Point	41.5 - 101 °C at 760 mmHg	[1][4][6][7][8][9][10][11]
Density	0.9 - 1.005 g/cm ³ at 20-25 °C	[1][4][6][8][9][10][11]
Refractive Index	1.356 - 1.395 at 20 °C	[6][8][9][10]
Solubility in Water	Miscible to soluble (9.39 x 10 ⁴ mg/L at 25 °C)	[7][8]
Appearance	Clear colorless to yellow liquid	[1][8]
Odor	Characteristic of lower aldehydes	[8]

Experimental Protocols for Physical Property Determination

While specific experimental protocols for **2-Methoxyacetaldehyde** are not extensively published, the following are detailed, standard methodologies for determining the key physical properties of a volatile organic liquid like **2-Methoxyacetaldehyde**.

2.1. Determination of Boiling Point (Thiele Tube Method)

The boiling point is a fundamental physical property that can be determined with high accuracy using the Thiele tube method.

- Apparatus: Thiele tube, thermometer (-10 to 110 °C), small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating mantle or Bunsen burner, and mineral oil.
- Procedure:
 - Fill the Thiele tube with mineral oil to a level just above the side arm.
 - Introduce a small amount (0.5-1 mL) of **2-Methoxyacetaldehyde** into the small test tube.

- Place the capillary tube, with the sealed end facing up, into the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Immerse the assembly into the Thiele tube, with the thermometer bulb and sample positioned in the center of the main tube.
- Gently heat the side arm of the Thiele tube. This will induce convection currents in the oil, ensuring uniform heating.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a steady stream of bubbles is observed.
- Turn off the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.

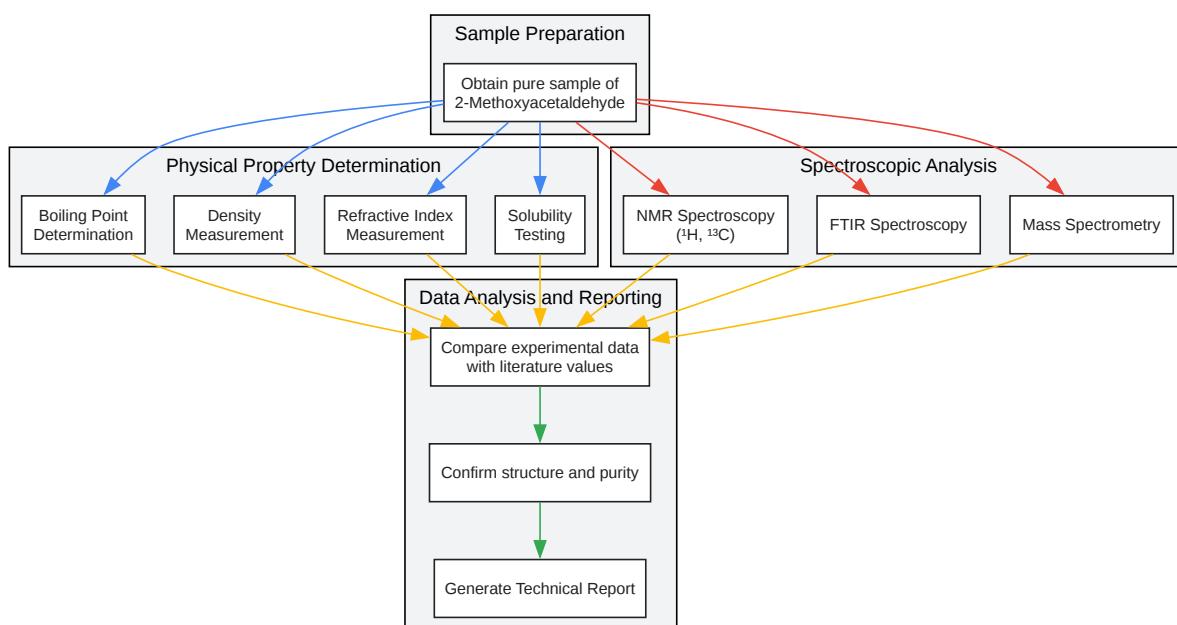
2.2. Determination of Density (Pycnometer Method)

The density of a liquid can be accurately measured using a pycnometer, which is a flask with a specific, known volume.

- Apparatus: Pycnometer (e.g., 10 mL or 25 mL), analytical balance, thermometer, and a constant temperature water bath.
- Procedure:
 - Thoroughly clean and dry the pycnometer.
 - Determine and record the mass of the empty, dry pycnometer.
 - Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.

- Adjust the water level to the calibration mark, ensuring no air bubbles are present. Dry the outside of the pycnometer.
- Weigh the pycnometer filled with water and record the mass.
- Empty and dry the pycnometer completely.
- Fill the pycnometer with **2-Methoxyacetaldehyde** and repeat the thermal equilibration and weighing steps as with water.
- Calculate the density of **2-Methoxyacetaldehyde** using the following formula: Density = (Mass of **2-Methoxyacetaldehyde**) / (Volume of Pycnometer) where the Volume of the Pycnometer is calculated from the mass and known density of water at the experimental temperature.

2.3. Determination of Refractive Index (Abbe Refractometer)


The refractive index is a measure of how much light bends as it passes through a substance and is a characteristic property.

- Apparatus: Abbe refractometer, constant temperature water bath, and a dropper or pipette.
- Procedure:
 - Ensure the prisms of the Abbe refractometer are clean and dry. Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
 - Connect the refractometer to a constant temperature water bath set to a specific temperature (e.g., 20 °C).
 - Using a clean dropper, place a few drops of **2-Methoxyacetaldehyde** onto the surface of the measuring prism.
 - Close the illuminating prism gently to spread the liquid into a thin film.
 - Adjust the light source and the mirror to obtain optimal illumination of the crosshairs in the eyepiece.

- Turn the coarse and fine adjustment knobs until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
- If a color fringe is visible, adjust the compensator dial to eliminate it.
- Read the refractive index value from the scale. Record the temperature at which the measurement was taken.

Logical Workflow for Chemical Characterization

The following diagram illustrates a general workflow for the physical and chemical characterization of a liquid organic compound such as **2-Methoxyacetaldehyde**.

[Click to download full resolution via product page](#)

General workflow for chemical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. math.answers.com [math.answers.com]
- 3. byjus.com [byjus.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. epa.gov [epa.gov]
- 6. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. faculty.weber.edu [faculty.weber.edu]
- 9. calnesis.com [calnesis.com]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 2-Methoxyacetaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081698#physical-properties-of-2-methoxyacetaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com